

Application Notes: Isobutyl Formate as a Solvent for Paints and Lacquers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl formate*

Cat. No.: B1584813

[Get Quote](#)

1. Introduction

Isobutyl formate (2-methylpropyl methanoate) is a colorless, highly flammable liquid ester characterized by a sweet, fruity, and ethereal odor.^[1] It is produced through the esterification of isobutanol with formic acid.^[2] Due to its favorable physical and chemical properties, including a fast evaporation rate and good solvency for various resins, **isobutyl formate** is a valuable specialty solvent in the formulation of paints, lacquers, varnishes, and printing inks.^{[1][2][3]} Its primary function is to dissolve binders and additives, control application viscosity, and influence the drying time and final film properties of the coating.

2. Key Properties and Advantages in Coatings

- **High Volatility:** **Isobutyl formate** is a fast-evaporating solvent.^[3] This property is crucial for applications requiring quick drying times, such as industrial finishing and automotive refinishing, helping to reduce dust contamination and allow for faster handling of coated articles.
- **Good Solvency:** It is an effective solvent for a range of materials used in coatings, including nitrocellulose, resins, and dyes.^[3] This solvency allows for the reduction of viscosity to appropriate levels for application by spray, brush, or roller.
- **Flow and Leveling:** The use of **isobutyl formate** can contribute to improved flow and leveling of the applied coating, resulting in a smooth, high-gloss finish.^[3]

- Eco-Friendly Profile: In some applications, **isobutyl formate** can serve as a more environmentally friendly alternative to more toxic solvents.

3. Limitations and Considerations

- Flammability: **Isobutyl formate** is highly flammable, with a low flash point.[4][5][6][7][8] This necessitates strict safety precautions during handling, storage, and application, including the use of explosion-proof equipment and adequate ventilation to prevent the buildup of explosive vapor concentrations.[6]
- Health and Safety: Vapors may cause respiratory irritation, and the liquid can cause serious eye irritation.[5][6][8] Prolonged or repeated exposure may also lead to skin irritation.[2] It is imperative to use appropriate personal protective equipment (PPE), such as safety glasses, gloves, and respiratory protection, when working with this solvent.[6]
- Water Solubility: It has limited solubility in water but is miscible with most organic solvents like alcohol and ether.[1][2][3][9]

4. Applications

Isobutyl formate is primarily used in the formulation of:

- Nitrocellulose Lacquers: Its fast evaporation rate is particularly advantageous for nitrocellulose-based lacquers used in wood finishing and automotive coatings.[3]
- Varnishes and Resins: It serves as a solvent for various synthetic and natural resins.[3]
- Printing Inks: Its volatility and solvency make it suitable for use in certain types of printing inks.[1][3]
- Adhesives: It is also used in some adhesive formulations.[1][3]

Data Presentation

Table 1: Physical and Chemical Properties of **Isobutyl Formate**

Property	Value	Source(s)
CAS Number	542-55-2	[1] [3] [4] [5]
Molecular Formula	C5H10O2	[1] [3] [10]
Molecular Weight	102.13 g/mol	[1] [3] [9]
Appearance	Colorless to light yellow liquid	[1] [4] [9]
Odor	Fruity, ethereal	[1] [3] [11]
Boiling Point	97 - 101 °C	[1] [3] [9]
Melting Point	-95 °C to -96 °C	[3] [8] [9] [11]
Flash Point	10 °C (50 °F)	[1] [4] [7] [11]
Density	0.876 - 0.886 g/mL at 25 °C	[9] [11] [12]
Vapor Pressure	40.1 - 41.4 mmHg at 20-25 °C	[3] [7] [9]
Water Solubility	10.2 mg/mL at 25 °C (Slightly soluble)	[3] [7] [9]
Solubility in Organics	Miscible with alcohol and ether	[2] [3] [9]
Refractive Index	1.383 - 1.390 at 20 °C	[7] [9] [11]
Explosive Limits	Lower: 1.7% / Upper: 8.9%	[8] [11]

Table 2: Comparative Evaporation Rates of Common Solvents

Solvent	Evaporation Rate (n-Butyl Acetate = 1.0)
Acetone	5.8
Methyl Ethyl Ketone (MEK)	5.8
Ethyl Acetate	5.5
Isobutyl Formate	Ultra Fast (Qualitative)[3]
Toluene	2.0
n-Butyl Acetate	1.0
Xylene	0.6
Isobutanol	0.6

Note: A quantitative, standardized evaporation rate for **Isobutyl Formate** relative to n-Butyl Acetate was not available in the search results. It is consistently described as "ultra fast" or having a "rapid evaporation rate".[3]

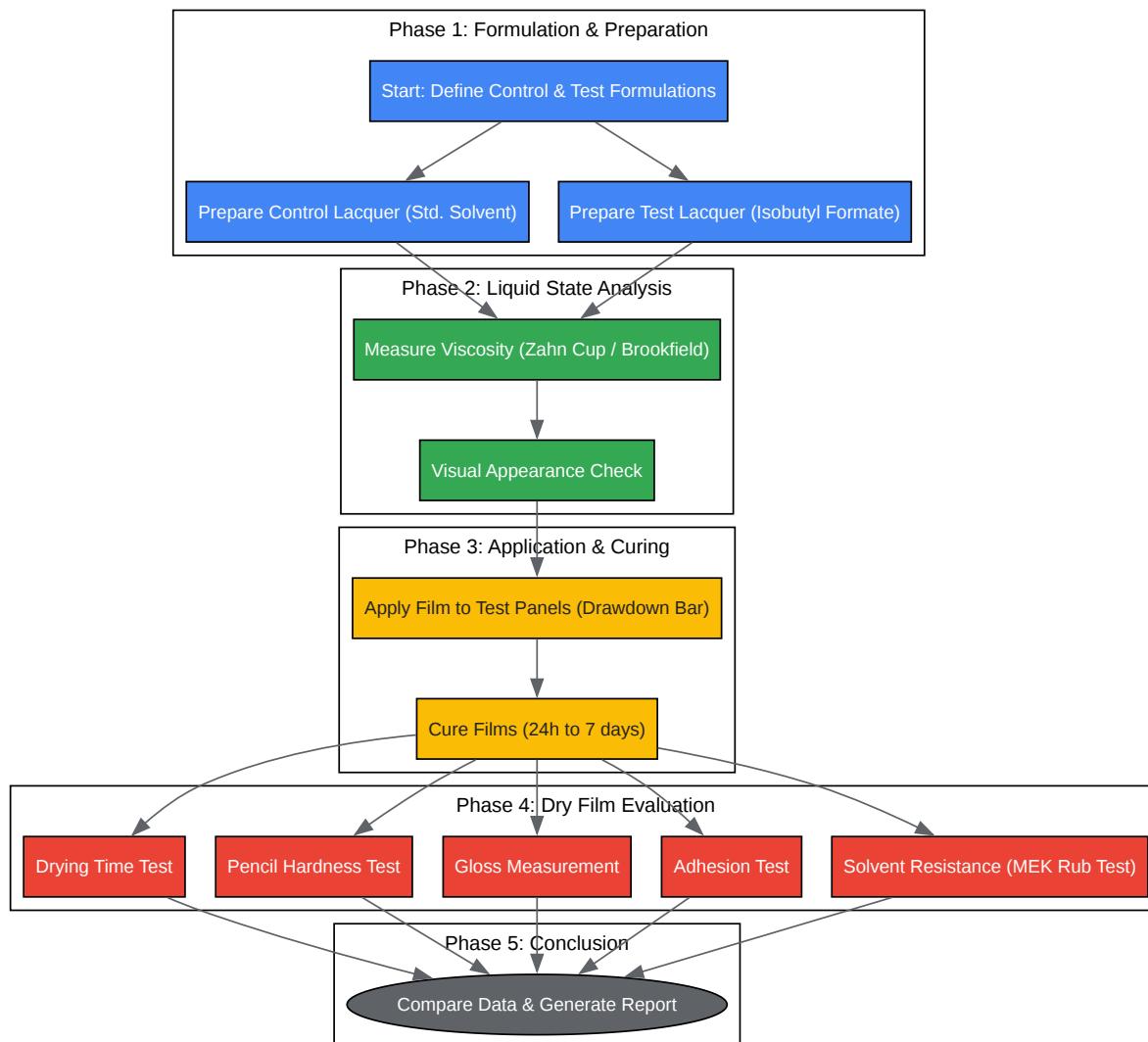
Experimental Protocols

Protocol 1: Evaluation of **Isobutyl Formate** as a Primary Solvent in a Lacquer Formulation

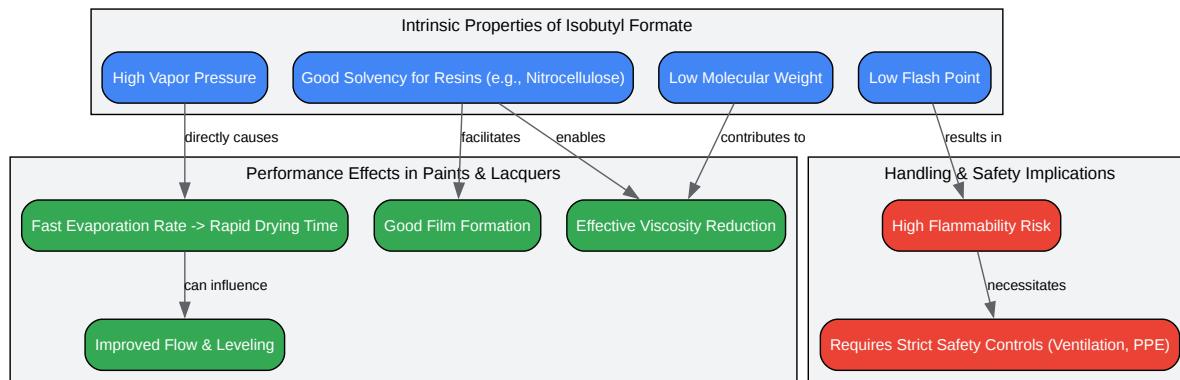
1. Objective: To evaluate the performance of **isobutyl formate** as a replacement for a standard fast-evaporating solvent (e.g., methyl ethyl ketone) in a model nitrocellulose lacquer formulation.

2. Materials and Equipment:

- Chemicals: **Isobutyl formate**, standard control solvent (e.g., MEK), nitrocellulose resin, plasticizer (e.g., dibutyl phthalate), co-solvents (e.g., isopropanol, toluene), and diluents.
- Equipment: Laboratory scale mixer, viscometer (e.g., Brookfield or Zahn cup), film applicator (e.g., drawdown bar), substrate panels (e.g., steel or wood), drying time recorder, pencil hardness tester, gloss meter, analytical balance, and appropriate PPE.


3. Methodology:

- Step 1: Formulation Preparation
 - Prepare two lacquer formulations: a control formulation using the standard solvent and a test formulation using **isobutyl formate**.
 - In a tared vessel, dissolve the nitrocellulose resin in the primary solvent (control or test) under gentle agitation.
 - Add the plasticizer and any co-solvents, continuing to mix until a homogenous solution is achieved.
 - Record the exact weight of each component.
- Step 2: Liquid Paint Property Analysis
 - Viscosity Measurement: Measure the viscosity of both the control and test formulations using a Zahn cup or Brookfield viscometer according to standard procedures. Record the results in seconds or centipoise (cP).
 - Appearance: Visually inspect each formulation for clarity, color, and any signs of incompatibility (e.g., precipitation).
- Step 3: Film Application
 - Using a drawdown bar of a specified wet film thickness (e.g., 3 mils), apply both formulations to clean, standardized test panels.
 - Prepare multiple panels for each test to be performed.
- Step 4: Dry Film Property Evaluation
 - Drying Time: Immediately after application, place the panels on a drying time recorder to determine the set-to-touch, tack-free, and dry-hard times.
 - Film Hardness: After 24 hours of curing at standard conditions (25°C, 50% RH), determine the pencil hardness of the films according to ASTM D3363.
 - Gloss Measurement: Measure the 60° gloss of the cured films using a gloss meter.


- Solvent Resistance: After 7 days of curing, perform a solvent rub test (ASTM D4752) using MEK.[13] Moisten a cheesecloth with MEK and perform double rubs on the film surface with moderate pressure.[13][14] Count the number of double rubs required to break through the film.[13]
- Adhesion: Perform a cross-hatch adhesion test (ASTM D3359) to evaluate the coating's adhesion to the substrate.

4. Data Analysis: Compare the quantitative results from the test formulation (**isobutyl formate**) with the control formulation. Summarize findings in a table to assess the relative performance in terms of viscosity reduction, drying speed, and final film properties.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating **isobutyl formate** in a coating formulation.

[Click to download full resolution via product page](#)

Caption: Relationship between **isobutyl formate**'s properties and its performance in coatings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biofuranchem.com [biofuranchem.com]
- 2. material-properties.org [material-properties.org]
- 3. scent.vn [scent.vn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. isobutyl formate, 542-55-2 [thegoodsentscompany.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 542-55-2: isobutyl formate | CymitQuimica [cymitquimica.com]
- 11. Isobutyl formate CAS#: 542-55-2 [m.chemicalbook.com]
- 12. Isobutyl formate | 542-55-2 [chemicalbook.com]
- 13. trl.com [trl.com]
- 14. Paint test process - a basic guide to field paint testing [resene.co.nz]
- To cite this document: BenchChem. [Application Notes: Isobutyl Formate as a Solvent for Paints and Lacquers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584813#isobutyl-formate-as-a-solvent-for-paints-and-lacquers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com